Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH
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Overview
Description
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes carbobenzoxy (Cbz) protecting groups and nitro (NO2) groups, which are often used in peptide synthesis to protect functional groups during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH typically involves the stepwise addition of amino acids to form the peptide chain. The process may include:
Protection of Functional Groups: Protecting groups like Cbz are used to prevent unwanted reactions.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removal of protecting groups using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production may involve automated peptide synthesizers, which streamline the process by automating the addition and removal of protecting groups and the coupling of amino acids.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex peptides.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Used in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Phe-DL-Phe-DL-Arg-OH: Lacks the nitro groups, which may affect its reactivity.
Cbz-DL-Phe-DL-Phe-DL-Lys(NO2)(NO2)-OH: Similar structure but with lysine instead of arginine.
Uniqueness
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is unique due to the presence of both Cbz protecting groups and nitro groups, which may confer specific reactivity and binding properties.
Properties
Molecular Formula |
C32H37N7O8 |
---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
5-[[amino(nitramido)methylidene]amino]-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38) |
InChI Key |
PLIRYKDNZJXVRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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